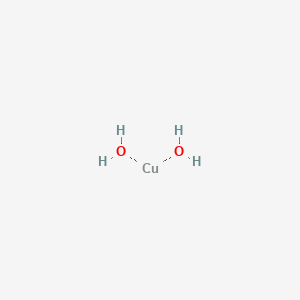

Hydroxyde de cuivre(II)

Vue d'ensemble

Description

The orthorhombic nature of copper hydroxide crystals was determined by X ray diffraction. Copper hydroxide can act as a heterogeneous catalyst in the selective oxidative cross coupling of terminal alkynes to yield their corresponding ynamides.

Applications De Recherche Scientifique

Organic Synthesis

Copper(II) hydroxide plays a crucial role in organic synthesis. It can be prepared in situ by mixing a soluble copper(II) salt with potassium hydroxide. This compound is effective in catalyzing reactions, such as converting acid hydrazides to carboxylic acids and synthesizing aryl amines from ethylenediamine and bromoanthraquinones .

Case Study: Aryl Amines Synthesis

- Reaction: Ethylenediamine + 1-bromoanthraquinone → Aryl amine

- Catalyst: Copper(II) hydroxide

- Outcome: High yields observed in the synthesis process.

Catalysis

Layered copper hydroxide salts have been investigated as catalysts for various reactions, including the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), yielding significant reaction rates and product yields .

| Catalyst Type | Yield (%) | Reaction Time (min) |

|---|---|---|

| Cu(OH)₂ | 91 | 5 |

| Cu₂(OH)₃NO₃ | 66 | 120 |

Fungicide and Bactericide

Copper(II) hydroxide is widely used as a fungicide and bactericide in agriculture. It helps control diseases in crops, thereby increasing yield and protecting food sources .

Case Study: Apple Scab Control

- Pathogen: Venturia inaequalis

- Concentration: 116 mg/L

- Result: Complete kill of primary stromata when applied post-infection under wet conditions .

Pesticides

Products like Kocide 3000 utilize copper hydroxide for controlling fungal diseases in crops, demonstrating its effectiveness as an agricultural pesticide .

Water Treatment Applications

Copper(II) hydroxide is employed in water treatment processes to remove impurities and control algae growth. Its application ensures cleaner water for industrial and recreational use .

Case Study: Algae Control

- Application: Used to treat ponds and lakes.

- Outcome: Effective in reducing algal blooms without harming aquatic life.

Electronics

In the electronics industry, copper(II) hydroxide is used in the production of conductive inks and coatings. Its ability to enhance electrical properties makes it valuable for printed circuit board manufacturing .

Construction Materials

Copper(II) hydroxide is utilized as a pigment in paints and coatings due to its corrosion resistance and durability, essential for maintaining infrastructure .

Summary of Key Properties and Uses

| Application Area | Specific Use | Benefits |

|---|---|---|

| Agriculture | Fungicide/Bactericide | Increases crop yield |

| Water Treatment | Algaecide | Improves water quality |

| Electronics | Conductive inks | Enhances electrical properties |

| Industrial Coatings | Pigment | Provides durability and corrosion resistance |

Mécanisme D'action

Target of Action

Copper(II) hydroxide primarily targets germinated spores . It is used as a pesticide and is a low-toxicity bactericide . Its bactericidal action mainly depends on copper ions being absorbed by germinated spores . It also targets a wide range of fungal pathogens including mildews and leaf spots .

Mode of Action

Copper(II) hydroxide interacts with its targets by releasing copper ions that are absorbed by the germinated spores, killing the spores at a specific concentration . When dissolved in water, it releases hydroxide ions (OH-) into the solution. These hydroxide ions can accept protons (H+) from acids, resulting in the formation of water and a corresponding salt . This reaction is characteristic of bases and is an important aspect of copper(II) hydroxide’s chemical behavior .

Biochemical Pathways

Copper(II) hydroxide is involved in a wide spectrum of proteins, such as copper/zinc superoxide dismutase (Cu/Zn SOD or SOD1), cytochrome c oxidase (C c O), mitogen-activated protein kinase MEK1 , and cAMP-degrading phosphodiesterase PDE3B . After incorporation, some copper ions will be targeted to different cuproproteins (CuPrs) via three utilization pathways: cytosolic, mitochondrial, and Golgi routes .

Pharmacokinetics

Copper(II) hydroxide has a low aqueous solubility and a low volatility . It is moderately toxic to mammals and most biodiversity .

Result of Action

The primary result of copper(II) hydroxide’s action is the killing of germinated spores, producing a bactericidal effect . It also reacts with carbon dioxide to make copper(II) carbonate when in air . It turns into copper(II) oxide when wet . When it is dry, though, it only turns into copper(II) oxide when it is heated . It reacts with ammonia to make a very dark blue solution .

Action Environment

Copper(II) hydroxide’s action, efficacy, and stability are influenced by environmental factors. For instance, it slowly reacts with carbon dioxide from the atmosphere to form a basic copper(II) carbonate . Thus, copper slowly acquires a dull green coating in moist air . It is also known that a solution pH of less than 6.5 increases the availability of the copper ion (Cu), which can lead to phytotoxicity .

Analyse Biochimique

Biochemical Properties

In biochemical reactions, Copper(II) hydroxide can interact with various biomolecules. For instance, in the Biuret test, the peptide bonds in proteins react with the copper ions in the reagent, forming a complex of copper ions coordinated by the nitrogen atoms in the peptide bonds .

Cellular Effects

The effects of Copper(II) hydroxide on cells and cellular processes are complex and multifaceted. While specific effects can vary depending on the context, copper is known to participate in redox reactions, growth and development of organisms, and is a component of numerous enzymes .

Molecular Mechanism

At the molecular level, Copper(II) hydroxide exerts its effects through various mechanisms. For example, it can form complexes with ligands derived from β-amino acids . These complexes can interact with DNA, suggesting a moderate intercalative binding mode between the complexes and DNA .

Temporal Effects in Laboratory Settings

The effects of Copper(II) hydroxide can change over time in laboratory settings. For instance, the copper(II) complexes with ligands derived from β-amino acids were found to have a relatively low cytotoxic effect on murine mammary carcinoma cell line, 4T1, a moderate effect on murine colon carcinoma cell line, CT26, and a relatively high cytotoxicity toward murine lung cancer cells, LLC1 .

Metabolic Pathways

Copper(II) hydroxide may be involved in various metabolic pathways due to the essential role of copper in numerous enzymes

Activité Biologique

Copper(II) hydroxide (Cu(OH)₂) is an inorganic compound with significant biological activity, particularly in antimicrobial and agricultural applications. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Copper(II) Hydroxide

Copper(II) hydroxide is a blue solid that occurs naturally as the mineral azurite. It is used in various applications, including as a fungicide, algicide, and bactericide in agriculture and aquaculture. Its effectiveness against pathogens is primarily attributed to its ability to release copper ions (Cu²⁺), which exert toxic effects on microorganisms.

Mechanisms of Biological Activity

The biological activity of Cu(OH)₂ can be attributed to several mechanisms:

- Release of Copper Ions : The primary mechanism involves the dissolution of Cu(OH)₂ in aqueous environments, leading to the release of Cu²⁺ ions. These ions interact with microbial cells, disrupting cellular functions and leading to cell death.

- Oxidative Stress : Cu²⁺ ions can catalyze the formation of reactive oxygen species (ROS), causing oxidative damage to lipids, proteins, and DNA in microbial cells .

- Cell Membrane Disruption : The interaction of Cu²⁺ with membrane components can disrupt the integrity of microbial cell membranes, leading to leakage of cellular contents and ultimately cell death .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of copper(II) hydroxide against various pathogens:

- Bacterial Efficacy : Research indicates that Cu(OH)₂ exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown minimum bactericidal concentrations (MBCs) as low as 1.5 mg/mL against Listeria monocytogenes and Salmonella enterica .

- Fungal Efficacy : Cu(OH)₂ is also effective against fungal pathogens, serving as an alternative to traditional fungicides like Bordeaux mixture. Its application in agriculture helps control diseases caused by fungi while minimizing environmental impact .

1. Agricultural Application

A study evaluated the effectiveness of glycine-functionalized copper(II) hydroxide nanoparticles (Gly-Cu(OH)₂ NPs) as a microbicide against Xanthomonas campestris in crops. The results showed that Gly-Cu(OH)₂ NPs had superior antimicrobial efficacy compared to conventional formulations like Kocide 3000, particularly at concentrations ranging from 400 to 800 mg/L .

2. Aquaculture Use

In aquaculture, Cu(OH)₂ has been used effectively to control external parasites in fish without causing significant mortality. Its selective toxicity allows for the treatment of infected fish while preserving their health .

Research Findings

Recent studies have focused on synthesizing Cu(OH)₂ with enhanced properties for specific applications:

- Nanoparticle Formulation : Researchers have developed nanoparticles of Cu(OH)₂ that exhibit improved solubility and bioavailability compared to bulk forms. These nanoparticles have shown increased antimicrobial activity due to their larger surface area and reactivity .

- Thermal Stability Studies : Investigations into the thermal decomposition of Cu(OH)₂ reveal insights into its stability and potential conversion into other copper compounds for varied applications .

Data Table: Biological Activity Summary

| Pathogen Type | Minimum Bactericidal Concentration (MBC) | Application Area |

|---|---|---|

| Listeria monocytogenes | 1.5 mg/mL | Food safety |

| Salmonella enterica | 2 mg/mL | Food safety |

| Xanthomonas campestris | Effective at 400-800 mg/L | Agriculture |

| External fish parasites | Effective without high mortality | Aquaculture |

Propriétés

IUPAC Name |

copper;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2H2O/h;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJIMXVJZFYIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Cu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6034473, DTXSID901319073 | |

| Record name | Copper hydroxide (Cu(OH)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper, diaqua- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Blue to green solid; [HSDB] Insoluble in water; Decomposes to Copper (II) oxide in hot water; [Ullmann] | |

| Record name | Copper hydroxide (Cu(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper(II) hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8070 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sol in acids, ammonium hydroxide; sol in concn alkali when freshly precipitated., Soluble in acid solutions, concentrated alkaline solutions, Soluble in ammonium hydroxide, Readily soluble in aqueous ammonia; insoluble in organic solvents., For more Solubility (Complete) data for COPPER(II) HYDROXIDE (6 total), please visit the HSDB record page. | |

| Record name | COPPER(II) HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.37 | |

| Record name | COPPER(II) HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Blue to blue green gel or light blue crystalline powder, Blue-green powder | |

CAS No. |

243448-36-4, 20427-59-2 | |

| Record name | Copper, diaqua- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243448-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Copper(II) hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020427592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper hydroxide (Cu(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper hydroxide (Cu(OH)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper, diaqua- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper dihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COPPER(II) HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes at melting point, with loss of water. | |

| Record name | COPPER(II) HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.